molecular formula C13H17N6O7P B1681385 Triciribinephosphat CAS No. 61966-08-3

Triciribinephosphat

Katalognummer: B1681385
CAS-Nummer: 61966-08-3
Molekulargewicht: 400.28 g/mol
InChI-Schlüssel: URLYINUFLXOMHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triciribine phosphate is a synthetic nucleoside analog that has garnered significant attention for its potential therapeutic applications, particularly in oncology. Initially synthesized in the 1970s, this compound was found to possess anti-cancer properties. It is a cell-permeable unnatural nucleoside that inhibits the phosphorylation and signaling of all three family members of Akt - Akt-1, Akt-2, and Akt-3, which are serine/threonine protein kinases in the phosphoinositide 3-kinase (PI3K) signaling pathway .

Wissenschaftliche Forschungsanwendungen

Chemie:

  • Wird als Modellverbindung für die Untersuchung von Nukleosidanaloga und deren Wechselwirkungen mit Enzymen verwendet.

Biologie:

Medizin:

Industrie:

  • Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf den Akt-Signalweg abzielen.

5. Wirkmechanismus

Triciribinephosphat übt seine Wirkung aus, indem es die Phosphorylierung und Signalübertragung von Akt-Familienmitgliedern hemmt. Akt ist eine Serin/Threonin-Proteinkinase, die eine kritische Rolle bei der Regulation der Zellproliferation und des Überlebens spielt. This compound verhindert die Phosphorylierung von Akt und unterbricht so den Signalweg, der mit Chemoresistenz und dem Überleben von Krebszellen verbunden ist . Es hemmt weder PI3K noch PDK1, die direkten stromaufwärts-Aktivatoren von Akt, noch hemmt es andere Signalwege wie PKC, PKA, ERK 1/2, Serum- und Glukokortikoid-induzierbare Kinase, p38, STAT3 oder JNK .

Ähnliche Verbindungen:

    Wortmannin: Ein weiterer Inhibitor des PI3K/Akt-Signalwegs.

    LY294002: Eine synthetische Verbindung, die PI3K hemmt und so den Akt-Signalweg beeinflusst.

    MK-2206: Ein allosterischer Inhibitor von Akt.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, alle drei Isoformen von Akt (Akt-1, Akt-2 und Akt-3) zu hemmen, ohne andere Signalwege zu beeinflussen. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung des Akt-Signalwegs und seiner Rolle im Krebs .

Zusammenfassend lässt sich sagen, dass this compound eine vielversprechende Verbindung mit großem Potenzial in der wissenschaftlichen Forschung und in therapeutischen Anwendungen ist. Sein einzigartiger Wirkmechanismus und seine Spezifität für den Akt-Signalweg machen es zu einem wertvollen Gut im Kampf gegen den Krebs.

Wirkmechanismus

Safety and Hazards

Triciribine phosphate should be handled with care to avoid dust formation. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Zukünftige Richtungen

Triciribine phosphate is currently in clinical trials . It has been identified as a novel LDLR-elevating agent and further examination of its potential as a hypocholesterolemic drug either as monotherapy or in combination with statins is warranted .

Biochemische Analyse

Biochemical Properties

Triciribine phosphate plays a crucial role in biochemical reactions by inhibiting the activation of all three isoforms of AKT (AKT1, AKT2, and AKT3). AKT is a key player in cell survival, growth, and proliferation. The inhibition of AKT by triciribine phosphate occurs through its interaction with the enzyme adenosine kinase, which phosphorylates triciribine within the cell. This phosphorylation is essential for the compound’s anticancer activity . Additionally, triciribine phosphate affects the first key step in purine de novo biosynthesis by inhibiting amide phosphoribosyltransferase .

Cellular Effects

Triciribine phosphate exerts significant effects on various types of cells and cellular processes. By inhibiting AKT phosphorylation, triciribine phosphate disrupts cell signaling pathways that promote cell survival and proliferation. This inhibition leads to reduced cellular division and can induce apoptosis in cancer cells. Furthermore, triciribine phosphate influences gene expression and cellular metabolism by modulating the activity of AKT, which is involved in the regulation of numerous downstream targets .

Molecular Mechanism

The molecular mechanism of triciribine phosphate involves its binding interactions with biomolecules and enzyme inhibition. Triciribine phosphate is dephosphorylated in the serum to triciribine, which can cross the cell membrane. Within the cell, triciribine is phosphorylated by adenosine kinase at the 5′ position, enabling it to inhibit AKT phosphorylation. This inhibition prevents the activation of AKT and its downstream signaling pathways, leading to reduced cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of triciribine phosphate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that triciribine phosphate can inhibit tumor AKT phosphorylation at tolerable doses, with modest decreases in tumor p-AKT observed at specific dose levels

Dosage Effects in Animal Models

The effects of triciribine phosphate vary with different dosages in animal models. Studies have indicated that triciribine phosphate can inhibit tumor growth at specific dose levels without causing dose-limiting toxic effects . Higher doses may lead to adverse effects, and the threshold for these effects needs to be carefully determined. Understanding the dosage effects of triciribine phosphate is essential for optimizing its therapeutic potential while minimizing toxicity.

Metabolic Pathways

Triciribine phosphate is involved in several metabolic pathways, including the inhibition of amide phosphoribosyltransferase and inosine monophosphate dehydrogenase. These enzymes are crucial for purine biosynthesis and guanine nucleotide synthesis, respectively . By inhibiting these enzymes, triciribine phosphate affects metabolic flux and metabolite levels, ultimately influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of triciribine phosphate within cells and tissues are mediated by various transporters and binding proteins. Triciribine phosphate can cross the cell membrane after dephosphorylation in the serum, allowing it to exert its effects within the cell . The compound’s localization and accumulation within specific tissues and cells are critical factors determining its therapeutic efficacy and potential side effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of triciribine phosphate involves a highly regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid catalyzed one-pot transformation. This process combines the deprotection of the tert-butylcarbonyl (Boc) group and ring closure reaction to yield a tricyclic nucleobase motif .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The process involves standard organic synthesis techniques, which can be adapted for large-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Triciribinephosphat unterliegt verschiedenen chemischen Reaktionen, darunter Phosphorylierung und Dephosphorylierung. Es wird im Serum zu Triciribine dephosphoryliert, das die Zellmembran passieren kann. Innerhalb der Zelle muss Triciribine durch Adenosinkinase an der 5'-Position phosphoryliert werden, um seine Antikrebsaktivität auszuüben .

Häufige Reagenzien und Bedingungen:

    Phosphorylierung: Adenosinkinase ist das Enzym, das für die Phosphorylierung von Triciribine verantwortlich ist.

    Dephosphorylierung: Dies geschieht im Serum, wodurch Triciribine die Zellmembran passieren kann.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist die aktive Form von Triciribine, die den Akt-Signalweg hemmen kann.

Vergleich Mit ähnlichen Verbindungen

    Wortmannin: Another inhibitor of the PI3K/Akt pathway.

    LY294002: A synthetic compound that inhibits PI3K, thereby affecting the Akt pathway.

    MK-2206: An allosteric inhibitor of Akt.

Uniqueness of Triciribine Phosphate: Triciribine phosphate is unique in its ability to inhibit all three isoforms of Akt (Akt-1, Akt-2, and Akt-3) without affecting other signaling pathways. This specificity makes it a valuable tool for studying the Akt signaling pathway and its role in cancer .

Eigenschaften

IUPAC Name

[5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N6O7P/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLYINUFLXOMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N6O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866901
Record name 5-Methyl-1-(5-O-phosphonopentofuranosyl)-1,5-dihydro-1,4,5,6,8-pentaazaacenaphthylen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

McOH < 1 (mg/mL), DMSO 1 - 5 (mg/mL), DMF < 1 (mg/mL), Trifluoroacetic acid > 50 (mg/mL), H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Borate buffer 1 - 5 (mg/mL), pH 9 Carbonate buffer 10 - 15 (mg/mL), 0.1 N HCl < 1 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL)
Record name TRICIRABINE PHOSPHATE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/280594%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

61966-08-3
Record name TRICIRIBINE PHOSPHATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triciribine phosphate
Reactant of Route 2
Reactant of Route 2
Triciribine phosphate
Reactant of Route 3
Triciribine phosphate
Reactant of Route 4
Triciribine phosphate
Reactant of Route 5
Triciribine phosphate
Reactant of Route 6
Reactant of Route 6
Triciribine phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.